Orthogonal Cross-Coupling Reactivity: 5-Br Enables Sequential Functionalization Inaccessible to 2-Cl Only Analogs
The bromine atom at the 5-position of 5-bromo-2-chloropyridine-3-sulfonyl chloride provides a distinct, orthogonal cross-coupling handle that is not available in analogs such as 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6), which lacks a bromine substituent [1]. In a study on bromo-2-chloropyridines, 5-bromo-2-chloropyridine demonstrated successful sequential direct arylation followed by Suzuki coupling to yield 2-arylpyridines [1]. This sequential approach—where the bromine participates in Suzuki coupling after initial direct arylation—is not possible with 2-chloropyridine-3-sulfonyl chloride, which contains only a single halogen (Cl) and would require alternative, less efficient strategies for further elaboration .
| Evidence Dimension | Availability of orthogonal cross-coupling handle (bromine for Suzuki coupling) |
|---|---|
| Target Compound Data | 5-bromo-2-chloropyridine-3-sulfonyl chloride: Bromine at 5-position enables sequential Pd-catalyzed direct arylation followed by Suzuki coupling |
| Comparator Or Baseline | 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6): No bromine substituent; lacks orthogonal Suzuki coupling handle |
| Quantified Difference | Qualitative difference: Presence vs. absence of bromine atom for orthogonal coupling |
| Conditions | Pd-catalyzed coupling reactions; based on study of 5-bromo-2-chloropyridine (as a model for the halogenation pattern) [1] |
Why This Matters
Enables modular, stepwise diversification of the pyridine scaffold, increasing synthetic efficiency and expanding accessible chemical space.
- [1] Baloch, M., Roy, D., Bensaid, S., Guerchais, V., & Doucet, H. (2012). Sequential Palladium‐Catalysed Direct Arylation Followed by Suzuki Coupling of Bromo‐2‐chloropyridines: Simple Access to a Variety of 2‐Arylpyridines. European Journal of Inorganic Chemistry, 2012(28), 4454-4462. View Source
